molecular formula C11H18O4 B1586936 Diethyl 1,2-cyclopentanedicarboxylate CAS No. 90474-13-8

Diethyl 1,2-cyclopentanedicarboxylate

Cat. No.: B1586936
CAS No.: 90474-13-8
M. Wt: 214.26 g/mol
InChI Key: YLRALQSVMCXBSD-UHFFFAOYSA-N
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Description

Diethyl 1,2-cyclopentanedicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of cyclopentanedicarboxylic acid, characterized by the presence of two ethyl ester groups attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1,2-cyclopentanedicarboxylate can be synthesized through several methods. One common approach involves the hydrogenation of diethyl 4-oxo-1,2-cyclopentanedicarboxylate. The reaction is typically carried out in a hydrogenation reactor using 1,4-dioxane as a solvent, with Raney nickel and H-ZSM-5 as hydrogenation catalysts. The reaction conditions include a temperature range of 120°C to 180°C and a pressure of 1 to 3.1 MPa. The process yields the desired compound with a high molar yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with high purity and yield. The catalysts and solvents used are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1,2-cyclopentanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentanedicarboxylic acid derivatives.

    Reduction: Diethyl 1,2-cyclopentanediol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 1,2-cyclopentanedicarboxylate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of diethyl 1,2-cyclopentanedicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclopentanedicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Diethyl 1,1-cyclopentanedicarboxylate
  • Diethyl 1,2-cyclohexanedicarboxylate
  • Diethyl succinate

Comparison: Diethyl 1,2-cyclopentanedicarboxylate is unique due to its specific ring structure and the position of the ester groups. Compared to diethyl 1,1-cyclopentanedicarboxylate, it has different reactivity and steric properties. Diethyl 1,2-cyclohexanedicarboxylate, with a six-membered ring, exhibits different conformational behavior and reactivity. Diethyl succinate, a linear diester, lacks the ring strain and unique properties associated with the cyclopentane ring .

Properties

IUPAC Name

diethyl cyclopentane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRALQSVMCXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920372
Record name Diethyl cyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90474-13-8
Record name 1,2-Diethyl 1,2-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90474-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 1,2-cyclopentanedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090474138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl cyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1,2-cyclopentanedicarboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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